2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzene-1-sulfonamide
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Overview
Description
2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzene-1-sulfonamide is a complex organic compound with significant applications in various fields. This compound is characterized by its aromatic benzene ring substituted with chlorine, diethylaminoethyl, and sulfonamide groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps:
Alkylation: The attachment of the diethylaminoethyl group to the benzene ring.
Sulfonation: The addition of the sulfonamide group to the benzene ring.
These reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the aforementioned reactions are optimized for efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- Thiazole-sulfonamide derivatives
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O2S/c1-4-17(5-2)7-6-16-20(18,19)13-8-10(3)11(14)9-12(13)15/h8-9,16H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGPWDBLTKBVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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